molecular formula C5H8KNO2S3 B120801 Potassium 3-sulfolanyldithiocarbamate CAS No. 144089-87-2

Potassium 3-sulfolanyldithiocarbamate

Cat. No.: B120801
CAS No.: 144089-87-2
M. Wt: 249.4 g/mol
InChI Key: LVYMNMYNYRQFAC-UHFFFAOYSA-M
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Description

Potassium 3-sulfolanyldithiocarbamate is a chemical compound with the formula C5H9KNO2S3 . It is available from various suppliers .


Chemical Reactions Analysis

The intermediate products of the radiolysis of this compound were studied by the method of pulsed radiolysis . It was found that the hydrated electron adds to the sulfonyl and dithiocarbamate groups to form anion radicals A and B, which have maximal absorption at /lambda//sub max/ /equals/ 600 and 315 nm, respectively .

Scientific Research Applications

Synthesis of Organic Sulfonic Acid Derivatives

An efficient method for synthesizing organic sulfonic acid potassium derivatives containing dithiocarbamate side chains was developed. This method involves reacting amines with carbon disulfide and sultones in the presence of K3PO4 in water at room temperature. The resultant organic sulfonic acid potassium derivatives are easily transformed into corresponding organic sulfonic acids, which can further react with amines to afford important organic sulfonamides containing dithiocarbamate side chains (Li, Zhou, Wang, Sun, Ge, & Li, 2016).

Characterization of Metal Complexes

Research involved synthesizing and characterizing new ligands (potassium 5-cyano-3-formyl-1H-indole-1-carbodithioate) containing sulfur donor atoms. These ligands were synthesized in the presence of an alkali base (NaOH) and characterized using various techniques. Additionally, the study explored the antimicrobial activity of synthesized dithiocarbamate ligands and their metal complexes against different types of bacteria and pathogenic fungi (Al-Obaidy, Ibraheem, & Mesher, 2020).

Potassium-Ion Oxygen Battery Development

A study reported on a high-capacity anode material for potassium-oxygen and potassium-ion batteries. The material, an antimony-based electrode, exhibits a high reversible storage capacity, indicating its potential application in advanced battery technologies (McCulloch, Ren, Yu, Huang, & Wu, 2015).

Properties

IUPAC Name

potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S3.K/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYMNMYNYRQFAC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8KNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144089-87-2
Record name SULFOCARBATHION POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88L80298K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 3-sulfolanyldithiocarbamate
Reactant of Route 2
Potassium 3-sulfolanyldithiocarbamate
Reactant of Route 3
Potassium 3-sulfolanyldithiocarbamate
Reactant of Route 4
Potassium 3-sulfolanyldithiocarbamate
Reactant of Route 5
Potassium 3-sulfolanyldithiocarbamate
Reactant of Route 6
Potassium 3-sulfolanyldithiocarbamate
Customer
Q & A

Q1: What happens when potassium 3-sulfolanyldithiocarbamate is exposed to hydrated electrons in aqueous solutions?

A1: The study reveals that hydrated electrons readily interact with this compound at two distinct sites: the sulfonyl group and the dithiocarbamate group []. This interaction leads to the formation of two anion radicals:

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